REACTION_SMILES
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[CH3:36][C:37]#[N:38].[CH3:44][CH2:45][CH2:46][N+:47]([CH2:48][CH2:49][CH3:50])([CH2:51][CH2:52][CH3:53])[CH2:54][CH2:55][CH3:56].[Cl:57][CH2:58][Cl:59].[O-:39][Ru:40](=[O:41])(=[O:42])=[O:43].[O:29]1[CH2:30][CH2:31][NH+:32]([O-:33])[CH2:34][CH2:35]1.[c:1]1([C:7]([n:8]2[cH:9][n:10][c:11]([CH2:13][CH2:14][CH2:15][OH:16])[cH:12]2)([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7]([n:8]2[cH:9][n:10][c:11]([CH2:13][CH2:14][CH:15]=[O:16])[cH:12]2)([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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[O-][NH+]1CCOCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][NH+]1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCc1cn(C(c2ccccc2)(c2ccccc2)c2ccccc2)cn1
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Name
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Type
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product
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Smiles
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O=CCCc1cn(C(c2ccccc2)(c2ccccc2)c2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |